2-Amino-5-bromo-3-chlorobenzaldehyde
CAS No.: 166527-08-8
Cat. No.: VC8080474
Molecular Formula: C7H5BrClNO
Molecular Weight: 234.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 166527-08-8 |
---|---|
Molecular Formula | C7H5BrClNO |
Molecular Weight | 234.48 g/mol |
IUPAC Name | 2-amino-5-bromo-3-chlorobenzaldehyde |
Standard InChI | InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2 |
Standard InChI Key | VONGUIQNVNWCQK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |
Canonical SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |
Introduction
Structural and Molecular Characteristics
2-Amino-5-bromo-3-chlorobenzaldehyde (C₇H₅BrClNO) features a benzene ring substituted with an aldehyde group at position 1, an amino group at position 2, a bromine atom at position 5, and a chlorine atom at position 3 . The molecular weight is 234.48 g/mol, and its IUPAC name is 2-amino-5-bromo-3-chlorobenzaldehyde. Key identifiers include:
Property | Value |
---|---|
CAS No. | 166527-08-8 |
Molecular Formula | C₇H₅BrClNO |
Molecular Weight | 234.48 g/mol |
SMILES | C1=C(C=C(C(=C1C=O)N)Cl)Br |
InChI Key | VONGUIQNVNWCQK-UHFFFAOYSA-N |
The amino group directs electrophilic substitution reactions to the para position, while the halogen atoms (Br, Cl) enhance electrophilicity and stability .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via multi-step halogenation of 2-aminobenzaldehyde :
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Bromination: 2-Aminobenzaldehyde undergoes bromination using bromine (Br₂) in acetic acid at 25–40°C to introduce bromine at position 5 .
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Chlorination: Subsequent chlorination with chlorine gas or chlorinating agents (e.g., Cl₂, SOCl₂) introduces chlorine at position 3.
Industrial-scale production optimizes these steps using catalytic methods and continuous flow reactors to enhance yield (>90%) and purity (>97%) .
Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | Br₂, CH₃COOH, 40°C, 6–8 hrs | 85–90% |
Chlorination | Cl₂, FeCl₃ catalyst, 50–60°C | 75–80% |
Purification involves recrystallization from ethanol or column chromatography .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
---|---|---|
Appearance | Sticky oil to solid | |
Melting Point | Not reported (decomposes >200°C) | |
Solubility | Soluble in DMF, DMSO; insoluble in water | |
Purity (Commercial) | 96.5–100% |
The compound’s aldehyde group participates in condensation reactions, while halogens enable nucleophilic substitutions (e.g., Suzuki couplings) .
Applications in Industry and Research
Pharmaceutical Intermediates
2-Amino-5-bromo-3-chlorobenzaldehyde is a precursor for:
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Antimicrobial agents: Its halogenated structure inhibits bacterial growth by disrupting cell wall synthesis .
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Kinase inhibitors: Derivatives show activity against fibroblast growth factor receptors (FGFRs), relevant in cancer therapy .
Agrochemicals
The compound contributes to herbicides and pesticides by modifying plant enzyme activity . For example, it is a key intermediate in chloroacetamide herbicides.
Material Science
In dye synthesis, the aldehyde group forms Schiff bases with amines, producing pigments with high thermal stability .
Biological Activity and Research Findings
Antimicrobial Studies
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The amino and halogen groups enhance membrane permeability and target binding .
Computational Modeling
Density functional theory (DFT) studies predict strong electrophilicity at the aldehyde carbon (Partial charge: +0.45), facilitating nucleophilic attacks .
Future Directions
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